molecular formula C14H17N3O5S B2739159 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021219-12-4

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2739159
CAS RN: 1021219-12-4
M. Wt: 339.37
InChI Key: SXDNIXSULVURBI-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as KU-55933, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of benzene sulfonamide derivatives and is a potent inhibitor of the protein kinase ATM (ataxia-telangiectasia mutated).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research on related sulfonamide compounds demonstrates their antimicrobial activity against various bacteria and fungi. A study synthesized compounds with similar structural features, showcasing their potential in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).

Antitumor Activity

  • Novel derivatives of benzenesulfonamide, including those structurally similar to the specified compound, have shown promising antitumor activity. For instance, certain synthesized compounds displayed significant activity against cancer cell lines, suggesting their potential as leads for new anticancer agents (Rathish et al., 2012).

Enzyme Inhibition and Molecular Docking

  • Compounds related to the specified chemical have been studied for their enzyme inhibition potential, including against AChE and BChE enzymes. Molecular docking studies help understand their binding modes and potential biological applications (Kausar et al., 2019).

Applications in Polymerization and Material Science

  • Research into sulfonamide compounds extends into materials science, including their use in the polymerization of ethylene and acrylates, indicating their versatility beyond biomedical applications (Vela et al., 2007).

Carbonic Anhydrase Inhibition

  • Sulfonamide-based compounds, including those with similar structures, have been explored for their inhibitory activity against carbonic anhydrase isozymes, relevant for managing conditions like glaucoma and edema (Garaj et al., 2005).

properties

IUPAC Name

2,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-21-11-5-6-13(12(10-11)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNIXSULVURBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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